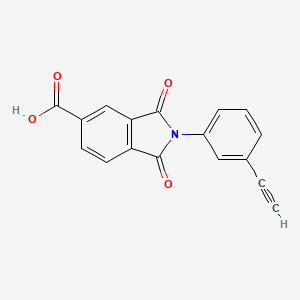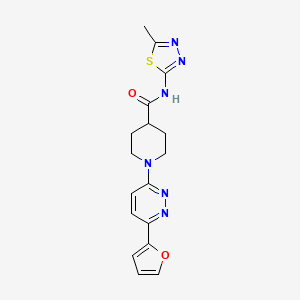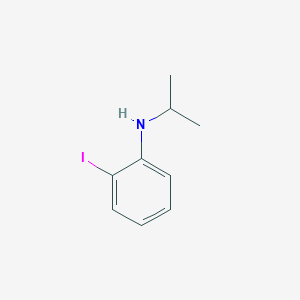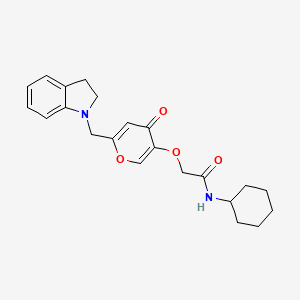
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known as EPI, is a synthetic compound that has recently gained attention due to its potential in various scientific research applications. EPI belongs to the class of isoindole-1,3-dione derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is not fully understood. However, it has been suggested that 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the expression of pro-inflammatory cytokines. 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has also been found to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in lab experiments is its relatively low toxicity compared to other compounds. However, 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.
Orientations Futures
There are several future directions for research on 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. One area of interest is studying its potential in combination with other anticancer drugs to improve efficacy. Additionally, further studies are needed to understand the full range of its anti-inflammatory properties and potential use in treating inflammatory diseases. Finally, the development of more efficient synthesis methods and modifications of the 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid molecule may lead to improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves the reaction of 3-ethynylaniline with maleic anhydride in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. The synthesis of 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been optimized to improve yields and purity.
Applications De Recherche Scientifique
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been found to have potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
Propriétés
IUPAC Name |
2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO4/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17(21)22)9-14(13)16(18)20/h1,3-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASYITPYLMDSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethynyl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)
![7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518567.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)
![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)


![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)




